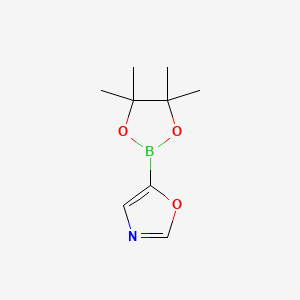

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Descripción general

Descripción

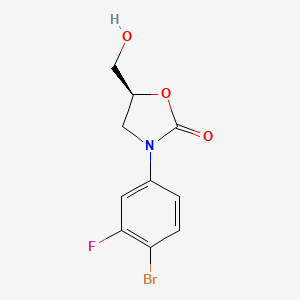

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a chemical compound with the molecular formula C9H14BNO3 . It is used as a reagent in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest .

Synthesis Analysis

The compound can be synthesized through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as FTIR, 1H, and 13C NMR spectroscopy, and MS . The structure is also analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis

The compound is involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 276.7±13.0 °C and a predicted density of 1.08±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis

Field

Application

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Methods

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Results

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Drug Delivery

Field

Application

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Methods

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Results

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .

Borylation

Application

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Methods

The borylation process involves the use of a palladium catalyst .

Results

The result of this process is the formation of pinacol benzyl boronate .

Synthesis of Covalent Organic Frameworks (COFs)

Field

Application

The compound is a versatile ligand used for synthesising COFs and macromolecules with applications in iodine capture, OLEDs and light-induced hydrogen generation .

Methods

The compound can crosslink with amines for producing COFs with imine linkages. The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .

Results

The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction. For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) .

Synthesis of OLEDs

Field

Application

Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalaldehyde, triazine derivatives and N -phenyl- o -phenylenediamine .

Methods

The compound is used in the synthesis of OLED materials .

Results

The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .

Synthesis of Cholinergic Drugs

Field

Application

It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Methods

The compound participates in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .

Results

The resulting drugs can be used to treat gastrointestinal diseases .

Synthesis of Conjugated Copolymers

Field

Application

The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane. It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Methods

The compound participates in the borylation of arenes and the preparation of fluorenylborolane .

Results

The resulting intermediates can be used to generate conjugated copolymers .

Synthesis of Benzofurazan Derivatives

Application

The compound can be used to synthesize benzofurazan derivatives .

Methods

The compound is used in the synthesis of benzofurazan derivatives .

Results

The resulting benzofurazan derivatives have various applications in different fields .

Safety And Hazards

Direcciones Futuras

The compound is used in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest . This suggests that the compound could have potential applications in the development of new treatments for conditions related to DNA damage.

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRZPADYMLKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699448 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole | |

CAS RN |

942070-84-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)